molecular formula C8H7BrN2 B1380406 7-Bromo-1-methylimidazo[1,5-a]pyridine CAS No. 1379341-62-4

7-Bromo-1-methylimidazo[1,5-a]pyridine

Cat. No.: B1380406
CAS No.: 1379341-62-4
M. Wt: 211.06 g/mol
InChI Key: FUORIQAUYPKDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methylimidazo[1,5-a]pyridine (CAS 317840-04-3) is a halogenated heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound belongs to the imidazo[1,5-a]pyridine class of structures, which are recognized in medicinal chemistry for their distinctive skeletons and diverse biological and pharmacological properties . The imidazo[1,5-a]pyridine core is a privileged structure in drug discovery, found in compounds investigated for treating various ailments, including cancer, depression, and diabetes . The bromine substituent on this scaffold offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-bromo-1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORIQAUYPKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379341-62-4
Record name 7-bromo-1-methylimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes in PPA Medium

Recent studies demonstrate that heating 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in PPA enables efficient cyclization to imidazo[1,5-a]pyridines. The process involves the formation of phosphorylated nitronates, which act as electrophiles, reacting with the amino group to generate amidinium intermediates that cyclize to the heterocyclic core.

Key reaction parameters:

  • Activation of nitroalkanes in PPA (87%) with or without H₃PO₃ doping
  • Elevated temperatures (110–160°C)
  • Reaction times ranging from 1.5 to 5 hours
  • Use of protected amino groups (e.g., N-tosyl) to improve nucleophilicity and reactivity

Optimized conditions:

  • A mixture of 87% PPA and H₃PO₃ in a 1:1 ratio
  • Temperature: 140–160°C
  • Reaction duration: 2–3 hours
  • Yields: up to 77% for certain substrates

Electrophilic Activation of Nitroalkanes

The electrophilically activated nitroalkanes are generated in situ by heating nitroalkanes with phosphorous acids, which convert them into phosphorylated nitronates. These intermediates exhibit strong electrophilicity, allowing nucleophilic attack by amino groups on pyridine or quinoline derivatives, leading to cyclization.

Data Table: Summary of Preparation Conditions

Entry Nitroalkane Activation Medium Temperature (°C) Reaction Time Yield (%) Notes
1 Nitroethane PPA 87% 110 3 hours 15 Moderate yield, low conversion
2 Nitropropane PPA 87% 130 3 hours 43 Improved yield with increased temperature
3 Nitrohexane PPA 87% 140 3 hours 62 Higher yield, optimized conditions
4 α-Nitrotoluene PPA 87% + H₃PO₃ (1:1) 140 3 hours 77 Best yield, steric hindrance issues with toluene derivatives

Substrate Scope and Tolerance

The methodology demonstrates broad substrate scope, including various substituted pyridines and quinolines, with yields ranging from moderate to excellent. Notably, the approach tolerates different functional groups, such as halogens and heteroatoms, although steric hindrance can affect reactivity.

Alternative Approaches and Precursors

  • Use of Nitronates from Nitroalkanes: The electrophilic nitronates generated in situ are key intermediates, enabling cyclization without pre-activation of the amino precursor.
  • Protection Strategies: N-tosylation of amino groups enhances nucleophilicity and reactivity, leading to higher yields.
  • Electrophilic Activation Variations: Doping PPA with phosphorous acids like H₃PO₃ enhances the electrophilicity of nitroalkanes, significantly improving yields.

Notes on Reaction Optimization

  • Increasing temperature and acid concentration improves conversion but may lead to side reactions.
  • Protecting amino groups (e.g., N-tosyl) is recommended to prevent protonation and deactivation.
  • Reaction conditions must be carefully controlled to balance reactivity and selectivity.

Summary of Key Research Findings

Source Methodology Key Features Advantages Limitations
ACS Publications Intermolecular Ritter-type reactions with nitriles Use of nitriles and carbocation intermediates Efficient, broad substrate scope Harsh conditions, limited to certain substrates
Beilstein Journal Cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes Activation in PPA with phosphorous acids High yields, versatile Requires high temperature, sensitive to sterics
Recent Experimental Data In situ generation of phosphorylated nitronates in PPA/H₃PO₃ mixtures Electrophilic activation of nitroalkanes Improved yields, broad scope Need for precise control of conditions

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 7-substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation Reactions: Formation of 1-formyl or 1-carboxyl imidazo[1,5-a]pyridine derivatives.

    Reduction Reactions: Formation of dihydroimidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Br-1-MeImPy is being explored as a lead compound in drug discovery programs targeting various diseases, particularly those involving multidrug-resistant pathogens. Its structural analogs have shown promising activity against resistant strains of tuberculosis (MDR-TB and XDR-TB) due to their ability to interact with critical biochemical pathways.

Case Study:
A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited significant antimicrobial activity, suggesting that 7-Br-1-MeImPy could be developed into effective therapeutic agents against resistant infections .

The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. Research indicates that it can modulate key cellular signaling pathways, such as the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Biological Effects:

  • Antimicrobial: Effective against various bacterial strains.
  • Anticancer: Potential to inhibit cancer cell proliferation through modulation of signaling pathways.

Chemical Synthesis

In synthetic chemistry, 7-Br-1-MeImPy serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities.

Synthetic Routes:
Common methods for synthesizing 7-Br-1-MeImPy include:

  • Cyclization Reactions: Involving the condensation of bromoacetaldehyde derivatives with 2-aminopyridine.
  • Oxidative Cyclization: Utilizing various oxidizing agents to facilitate cyclization under controlled conditions.

Beyond medicinal chemistry, 7-Br-1-MeImPy is utilized in the development of materials with specific electronic and optical properties. Its unique chemical structure lends itself to applications in optoelectronics and sensor technology.

Applications in Industry:

  • Development of luminescent materials.
  • Use in sensors for environmental monitoring.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₆BrN₂ (base structure; substituents vary).
  • Synthetic Route : Typically synthesized via cyclization reactions between ketones and aldehydes in the presence of ammonium acetate .
  • Applications : Acts as a precursor for pharmaceuticals, fluorescent probes, and coordination polymers .

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Imidazo[1,5-a]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Applications Reference
7-Bromo-1-methylimidazo[1,5-a]pyridine Br (C7), CH₃ (C1) C₇H₆BrN₂ Drug intermediates, ligands
5-Bromo-7-chloroimidazo[1,5-a]pyridine Br (C5), Cl (C7) C₇H₄BrClN₂ Antibacterial agents
8-Bromo-7-methylimidazo[1,5-a]pyridine Br (C8), CH₃ (C7) C₈H₇BrN₂ Not specified (potential probes)
7-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid Br (C7), CH₃ (C3), COOH (C1) C₉H₇BrN₂O₂ Enzyme inhibitors
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazole-fused, Br (C7) C₆H₄BrN₃ Antibacterial candidates

Substitution Impact :

  • Position of Halogens: Bromine at C7 (as in the target compound) enhances electrophilicity, facilitating cross-coupling reactions for drug development .
  • Methyl Groups : Methyl at C1 (target compound) or C3 (carboxylic acid derivative) influences steric hindrance and metabolic stability. The C1-methyl group in the target compound may reduce enzymatic degradation compared to unmethylated analogues .
  • Heterocycle Fusion : Triazolo[1,5-a]pyridine derivatives (e.g., 7-Bromo-[1,2,4]triazolo) exhibit altered π-conjugation, affecting electronic properties and binding to biological targets like bacterial enzymes .

Key Findings :

  • Enzyme Inhibition : 1-Substituted pyridyl derivatives show moderate inhibition of papain but potent antibacterial activity, suggesting dual functionality .
  • Antibacterial Activity: Triazolo-fused brominated derivatives demonstrate superior activity against Gram-positive pathogens compared to non-fused analogues, likely due to enhanced membrane interaction .

Photophysical and Coordination Properties

Comparison Insights :

  • Coordination Chemistry: The target compound’s methyl and bromine substituents may limit metal-binding sites compared to bis-imidazo[1,5-a]pyridine ligands, which feature multiple N-donor sites for robust polymer formation .
  • Fluorescence : Unsubstituted imidazo[1,5-a]pyridines exhibit solvatochromism ideal for membrane probes, while brominated derivatives (like the target compound) may quench fluorescence due to heavy atom effects .

Biological Activity

7-Bromo-1-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC₈H₈BrN₃
Molecular Weight228.07 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways and molecular targets:

  • Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its ability to modulate these enzymes can influence the pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : It has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and survival. This modulation can lead to altered gene expression profiles in treated cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its potential against various pathogens, including multidrug-resistant strains.

  • Case Study : In vitro studies demonstrated that this compound showed promising activity against multidrug-resistant tuberculosis (MDR-TB) strains, highlighting its potential as a lead compound in anti-tuberculosis drug development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

  • Research Findings : A study reported that derivatives of imidazo[1,5-a]pyridines exhibited cytotoxic effects on human leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Interaction with Proteins

This compound has been found to interact with several proteins involved in critical cellular processes:

  • Bromodomain Proteins : The compound has been studied for its inhibitory effects on bromodomain and extraterminal (BET) proteins, which are known to regulate oncogene expression. This interaction suggests a potential role in cancer therapeutics .

Cellular Effects

The compound's influence on cellular metabolism and signaling pathways has profound implications:

  • It has been observed to modulate cellular responses to stress and growth signals, affecting overall cell viability and function .

Comparison with Similar Compounds

In comparison to other imidazo[1,5-a]pyridine derivatives, this compound exhibits unique properties due to its specific substitutions:

CompoundUnique Feature
7-Methylimidazo[1,2-a]pyridineLacks bromine substitution
6-Bromo-7-methylimidazo[1,2-a]pyridineDifferent positioning of bromine
2-Methylimidazo[1,2-a]pyridineNo halogen substitution

Q & A

Basic: What are the standard synthetic protocols for 7-Bromo-1-methylimidazo[1,5-a]pyridine?

Answer:
The synthesis typically involves cyclocondensation or oxidative cyclization strategies. For example:

  • Cyclocondensation : Reacting nitroalkanes (e.g., nitroethane) with 2-(aminomethyl)pyridine derivatives in the presence of polyphosphoric acid (PPA) at 160°C yields imidazo[1,5-a]pyridine cores. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation .
  • Oxidative Cyclization : N-(2-Pyridyl)amidines undergo oxidative cyclization with NaOCl or MnO₂ to form the triazolo[1,5-a]pyridine scaffold, with bromine introduced via electrophilic substitution .
    Key parameters: Temperature (160–180°C), catalyst selection (PPA vs. metal oxidizers), and reaction time (2–6 hours).

Basic: How is structural characterization performed for this compound?

Answer:
Standard characterization includes:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Bromine’s electron-withdrawing effect causes deshielding in adjacent protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₄BrN₃ at m/z 198.02) .
  • X-ray Diffraction : Resolves fused-ring geometry and substituent positions .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Catalyst Screening : Test PPA alternatives (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • DOE (Design of Experiments) : Vary temperature (140–200°C), stoichiometry (1:1.2–1:5 nitroalkane:amine), and catalyst loading (10–30 mol%) to identify optimal parameters .

Advanced: How can bromine’s reactivity be managed in substitution reactions?

Answer:

  • Inert Conditions : Use Schlenk lines or gloveboxes to prevent moisture-induced hydrolysis during Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Directed Metalation : Employ LiTMP (lithium tetramethylpiperidide) to deprotonate the C-H position adjacent to bromine, enabling regioselective functionalization .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 72% vs. 50%)?

Answer:

  • Purity Analysis : Verify starting materials via HPLC (e.g., 97% purity threshold) to exclude impurities causing side reactions .
  • Replication Studies : Reproduce protocols with controlled O₂/moisture levels (e.g., using anhydrous solvents and N₂ atmosphere) .

Basic: What are the safety protocols for handling and storing this compound?

Answer:

  • Storage : Keep at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid hygroscopic decomposition .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before transferring to halogenated waste containers .

Advanced: What strategies mitigate low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity, later cleaved in vivo .

Advanced: How to study reaction mechanisms using computational methods?

Answer:

  • DFT Calculations : Model transition states (e.g., bromine radical addition to imidazo-pyridine) using Gaussian09 at the B3LYP/6-31G* level .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of C₆H₄BrN₃ vs. C₆D₄BrN₃ to identify rate-determining steps .

Basic: What spectroscopic techniques differentiate positional isomers (e.g., 6-Bromo vs. 7-Bromo)?

Answer:

  • NOESY NMR : Detect spatial proximity between bromine and methyl groups to assign substitution patterns .
  • IR Spectroscopy : C-Br stretches (550–600 cm⁻¹) vary slightly based on ring strain .

Advanced: How to troubleshoot low yields in cross-coupling reactions?

Answer:

  • Catalyst Activation : Pre-stir Pd(PPh₃)₄ with ligand (e.g., XPhos) to enhance stability .
  • Purge Oxygen : Degas solvents with N₂ to prevent Pd oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-methylimidazo[1,5-a]pyridine
Reactant of Route 2
7-Bromo-1-methylimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.